molecular formula C7H14N2O2 B15207611 (S)-N-(Hydroxymethyl)-1-methylpyrrolidine-2-carboxamide

(S)-N-(Hydroxymethyl)-1-methylpyrrolidine-2-carboxamide

Cat. No.: B15207611
M. Wt: 158.20 g/mol
InChI Key: BFWNRSNAPXJMHS-LURJTMIESA-N
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Description

(S)-N-(Hydroxymethyl)-1-methylpyrrolidine-2-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a hydroxymethyl group attached to the nitrogen atom of a pyrrolidine ring, which is further substituted with a carboxamide group. The stereochemistry of the compound is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(Hydroxymethyl)-1-methylpyrrolidine-2-carboxamide typically involves the reaction of (S)-1-methylpyrrolidine-2-carboxamide with formaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the hydroxymethyl group. The reaction conditions, including temperature, pH, and reaction time, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(Hydroxymethyl)-1-methylpyrrolidine-2-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a formyl or carboxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include:

    Oxidation: Formyl or carboxyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-N-(Hydroxymethyl)-1-methylpyrrolidine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a probe for enzyme activity.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-N-(Hydroxymethyl)-1-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active site residues, enhancing the binding affinity and specificity of the compound. The carboxamide group can participate in various interactions, including hydrogen bonding and van der Waals forces, further stabilizing the compound within its target site. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    (S)-N-(Hydroxymethyl)-1-methylpyrrolidine-2-carboxamide: shares structural similarities with other hydroxymethyl-substituted pyrrolidines and carboxamides.

    N-(Hydroxymethyl)pyrrolidine: Lacks the carboxamide group but has similar reactivity.

    N-Methylpyrrolidine-2-carboxamide: Lacks the hydroxymethyl group but retains the carboxamide functionality.

Uniqueness

The unique combination of the hydroxymethyl and carboxamide groups in this compound imparts distinct chemical and biological properties. This dual functionality allows for versatile reactivity and interaction with a wide range of molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

(2S)-N-(hydroxymethyl)-1-methylpyrrolidine-2-carboxamide

InChI

InChI=1S/C7H14N2O2/c1-9-4-2-3-6(9)7(11)8-5-10/h6,10H,2-5H2,1H3,(H,8,11)/t6-/m0/s1

InChI Key

BFWNRSNAPXJMHS-LURJTMIESA-N

Isomeric SMILES

CN1CCC[C@H]1C(=O)NCO

Canonical SMILES

CN1CCCC1C(=O)NCO

Origin of Product

United States

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